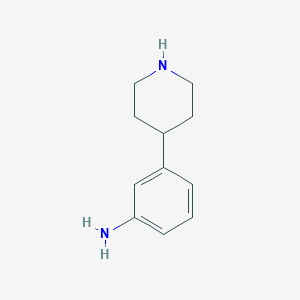

3-(piperidin-4-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVUFGGDEAHJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309029 | |

| Record name | 3-(4-Piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291289-49-1 | |

| Record name | 3-(4-Piperidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=291289-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Piperidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical Guide to 3-(Piperidin-4-yl)aniline: Structure, Properties, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug discovery. The piperidine ring is a dominant and privileged fragment, integral to numerous therapeutics due to its favorable physicochemical properties and ability to serve as a versatile linker or primary pharmacophore.[1] When coupled with an aniline moiety, it creates a bifunctional building block with significant potential. This guide provides an in-depth technical examination of a specific isomer, 3-(piperidin-4-yl)aniline .

While its isomers, particularly 4-(piperidin-3-yl)aniline (a key intermediate in the synthesis of the PARP inhibitor Niraparib), are extensively documented, this compound presents a unique structural framework. The meta-substitution pattern on the aniline ring offers a distinct spatial arrangement of functional groups compared to its ortho- and para-counterparts, providing a valuable tool for fine-tuning structure-activity relationships (SAR) in drug design. This document will detail the molecule's structural and chemical properties, propose a robust synthetic strategy, and discuss its conceptual applications in pharmaceutical research, leveraging established principles of its constituent functional groups.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and nomenclature. This compound consists of a piperidine ring attached at its 4-position to the 3-position of an aniline ring.

dot graph { layout="neato"; node [shape=plaintext]; edge [style=solid];

// Define nodes for atoms N1 [label="N", pos="0,1.2!"]; C1 [label="C", pos="-1.2,0.6!"]; C2 [label="C", pos="-1.2,-0.6!"]; C3 [label="C", pos="0,-1.2!"]; C4 [label="C", pos="1.2,-0.6!"]; C5 [label="C", pos="1.2,0.6!"]; H_N1 [label="H", pos="-0.5,1.8!"];

C_piperidine [label="C", pos="2.4,0!"]; C_p1 [label="C", pos="3.6,0.6!"]; C_p2 [label="C", pos="4.8,0!"]; N_piperidine [label="N", pos="3.6,-0.6!"]; C_p3 [label="C", pos="2.4,-1.2!"]; C_p4 [label="C", pos="1.2,-1.8!"]; // This is a placeholder, will connect C_p3 to N_piperidine

// Aniline Ring bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Piperidine attachment C5 -- C_piperidine;

// Piperidine Ring bonds C_piperidine -- C_p1; C_p1 -- C_p2; C_p2 -- N_piperidine; N_piperidine -- C_p3; C_p3 -- C_piperidine;

// Add hydrogens for clarity if needed, or keep it skeletal // For this diagram, a simplified skeletal view is better. Let's redraw.

// Skeletal representation A1 [label="N", pos="2.6, 2.1!"]; H1 [label="H₂", pos="3.1, 2.4!"];

B1 [label="", shape=none, pos="2.0, 1.2!"]; B2 [label="", shape=none, pos="0.8, 1.2!"]; B3 [label="", shape=none, pos="0.2, 0!"]; B4 [label="", shape=none, pos="0.8, -1.2!"]; B5 [label="", shape=none, pos="2.0, -1.2!"]; B6 [label="", shape=none, pos="2.6, 0!"];

C1_p [label="", shape=none, pos="3.8, 0!"]; C2_p [label="", shape=none, pos="4.4, 1.2!"]; C3_p [label="", shape=none, pos="5.6, 1.2!"]; N_p [label="N", pos="6.2, 0!"]; H_p [label="H", pos="6.7, 0!"]; C4_p [label="", shape=none, pos="5.6, -1.2!"]; C5_p [label="", shape=none, pos="4.4, -1.2!"];

// Draw bonds A1 -- B1; B1 -- B2; B2 -- B3; B3 -- B4; B4 -- B5; B5 -- B6; B6 -- B1; B6 -- C1_p;

C1_p -- C2_p; C2_p -- C3_p; C3_p -- N_p; N_p -- C4_p; C4_p -- C5_p; C5_p -- C1_p;

// Nodes for the benzene ring c1 [pos="0,0!", label=""]; c2 [pos="-1,-1!", label=""]; c3 [pos="-0.5,-2!", label="NH₂"]; c4 [pos="0.5,-2!", label=""]; c5 [pos="1,-1!", label=""]; c6 [pos="0.5,0!", label=""];

// Nodes for the piperidine ring p1 [pos="1.5,1!", label=""]; p2 [pos="2.5,1!", label=""]; p3 [pos="3,-0!", label=""]; p4 [pos="2.5,-1!", label="NH"]; p5 [pos="1.5,-1!", label=""];

// Edges for benzene ring c1 -- c2 [style=double]; c2 -- c3; c3 -- c4 [style=double]; c4 -- c5; c5 -- c6 [style=double]; c6 -- c1;

// Edges for piperidine ring c1 -- p1; p1 -- p2; p2 -- p3; p3 -- p4; p4 -- p5; p5 -- c1; } // The above DOT is also not ideal. Let's create a clean, standard representation. graph chemical_structure { layout=neato; node [shape=point, width=0.01, height=0.01]; edge [penwidth=1.5];

}

// Final corrected DOT for a clear structure dot graph G { graph [layout=neato, overlap=false, splines=true, size="7,5", ratio=fill]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [penwidth=1.5];

}

Figure 1: 2D Structure of this compound.Key Identifiers:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| Alternate Name | 4-(3-Aminophenyl)piperidine | N/A |

| CAS Number | 19733-55-2 | Vendor Data |

| Molecular Formula | C₁₁H₁₆N₂ | [2] |

| Molecular Weight | 176.26 g/mol | [2] |

| SMILES | C1CNCCC1C2=CC=CC(=C2)N | N/A |

| InChIKey | HHPBFHJCBMETRO-UHFFFAOYSA-N (Isomer) |[2] |

Note: Due to the prevalence of isomers in literature, identifiers should always be cross-referenced with the specific CAS number.

Physicochemical Properties: A Tale of Two Nitrogens

The properties of this compound are dictated by its three key components: the aromatic ring, the primary aromatic amine (aniline), and the secondary aliphatic amine (piperidine).

| Property | Predicted Value | Rationale and Scientific Insight |

| pKa₁ (Piperidine N) | ~10-11 | The piperidine nitrogen is a secondary aliphatic amine, making it the more basic of the two nitrogen atoms. Its pKa is expected to be similar to that of piperidine itself (~11.1), ready to be protonated under physiological conditions. |

| pKa₂ (Aniline N) | ~4-5 | The aniline nitrogen is a primary aromatic amine. The lone pair on this nitrogen is delocalized into the benzene ring, significantly reducing its basicity compared to the aliphatic amine.[3][4] Substituent effects from the piperidine ring are primarily inductive and weak at the meta position.[5] |

| XLogP3-AA | ~1.8 - 2.5 | This value indicates moderate lipophilicity, a desirable trait in many drug candidates. The piperidine ring contributes to lipophilicity, while the two amine groups provide hydrophilic character, creating a balanced profile. |

| Hydrogen Bond Donors | 2 (N-H from aniline, N-H from piperidine) | The presence of two distinct N-H groups allows the molecule to act as a potent hydrogen bond donor in interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (Lone pairs on each N atom) | Both nitrogen atoms can act as hydrogen bond acceptors, further enhancing the molecule's ability to form strong intermolecular interactions. |

Predicted Spectroscopic Profile

For unambiguous characterization, understanding the expected spectroscopic signature is critical.

-

¹H NMR Spectroscopy:

-

Aromatic Region (δ 6.5-7.5 ppm): The protons on the aniline ring will appear in this region. Due to the 1,3- (or meta-) substitution pattern, a complex multiplet pattern is expected, typically consisting of four distinct signals.

-

Aliphatic Region (δ 1.5-3.5 ppm): The ten protons of the piperidine ring will reside here. The spectrum will be complex due to overlapping signals. The proton at the C4 position (the point of attachment) would likely be a multiplet. Protons on carbons adjacent to the nitrogen (C2, C6) would be deshielded and appear further downfield within this range.

-

Amine Protons (Variable): The signals for the aniline (-NH₂) and piperidine (-NH) protons are often broad and their chemical shift is dependent on solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons (δ 110-150 ppm): Six signals are expected for the aniline ring carbons. The carbon atom attached to the amino group (C3) and the carbon atom attached to the piperidine ring (C1) will be key diagnostic signals.

-

Aliphatic Carbons (δ 25-55 ppm): Four distinct signals are expected for the piperidine ring carbons (C2/C6 and C3/C5 being equivalent). The C4 carbon, being attached to the aromatic ring, would appear as a unique signal in this region.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: A pair of sharp bands around 3350-3450 cm⁻¹ will indicate the primary aniline amine (-NH₂). A single, broader band around 3300-3350 cm⁻¹ will correspond to the secondary amine (-NH) in the piperidine ring.

-

C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring will be observed just below 3000 cm⁻¹.

-

Synthesis and Mechanistic Insights: A Strategic Approach

A robust and scalable synthesis is paramount for the utility of any building block. While specific literature for this compound is sparse, a reliable strategy can be designed based on well-established chemical transformations. The most logical approach is the reduction of a nitro-aromatic precursor.

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Conceptual):

-

Step 1: Synthesis of N-Boc-4-(3-nitrophenyl)piperidin-4-ol

-

Rationale: This step constructs the core C-C bond between the two rings. Using an N-Boc protected piperidone ensures the piperidine nitrogen does not interfere and improves solubility. The Grignard reaction is a classic and reliable method for aryl-carbonyl addition.

-

Procedure: To a solution of 3-bromonitrobenzene in anhydrous THF at -78°C, add n-butyllithium dropwise to form the aryl lithium species. After stirring, add a solution of N-Boc-4-piperidone in THF. Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, dry over sodium sulfate, and purify by column chromatography.

-

-

Step 2: Dehydration and Double Bond Reduction

-

Rationale: The tertiary alcohol is removed, and the resulting double bond is reduced simultaneously with the nitro group in the final step. This is a more efficient approach than a separate dehydration and reduction sequence.

-

Procedure: Dissolve the alcohol from Step 1 in ethanol. Add a catalytic amount of palladium on carbon (10 wt. %). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

-

-

Step 3: Catalytic Reduction of the Nitro Group and Boc-Deprotection

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines.[4] This single step can often achieve both nitro reduction and removal of the Boc protecting group under acidic conditions.

-

Procedure: Filter the catalyst from the reaction mixture through Celite. Acidify the filtrate with HCl in ethanol to facilitate Boc-deprotection. Concentrate the solution under reduced pressure. Neutralize with a base (e.g., NaOH) to a pH of ~10-12 and extract the final product, this compound, into an organic solvent like dichloromethane. Wash the organic layer with brine, dry, and concentrate to yield the purified product.

-

Applications in Drug Discovery: A Scaffold of Opportunity

The true value of this compound lies in its potential as a versatile scaffold for building complex, biologically active molecules.[6] Its structure presents two key points for diversification.

Figure 3: Role of this compound as a versatile drug discovery scaffold.

-

The Aniline Nitrogen (Nucleophilic Handle): The primary aromatic amine is a key nucleophile. It can be readily acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or used in various cross-coupling reactions. This allows for the introduction of a wide array of functional groups to probe interactions with a target protein.

-

The Piperidine Nitrogen (Basic Handle and Linker): The secondary amine of the piperidine ring is a stronger base and can be functionalized through N-alkylation, reductive amination, or acylation.[7] This site is often used to attach larger substituents, modulate the overall basicity and solubility of the molecule, or orient vectors towards different pockets of a binding site. Piperidine-containing compounds are well-represented in central nervous system (CNS) therapies, making this a scaffold of interest for neurological targets.[8][9]

-

The Meta-Substitution Vector: The 1,3-substitution pattern creates a "kinked" geometry compared to a linear para-isomer. This specific spatial orientation is crucial in drug design, as it can position functional groups in different regions of a receptor's binding pocket, potentially leading to novel interactions and improved selectivity or potency.

Conclusion

This compound is a valuable, albeit under-documented, chemical building block for pharmaceutical research. Its bifunctional nature, combining the reactivity of an aniline with the desirable properties of a piperidine scaffold, offers significant opportunities for library synthesis and lead optimization. The distinct meta-substitution pattern provides a unique geometric framework for exploring chemical space. The synthetic strategies outlined herein, based on established and reliable chemical principles, provide a clear path for its preparation, enabling its broader application in the development of next-generation therapeutics.

References

- Szatylowicz, H., Siodla, T., Stasyuk, O. A., & Krygowski, T. M. (2015). Towards physical interpretation of substituent effects: the case of meta- and para-substituted anilines. RSC Publishing.

- Fiveable. (n.d.). Meta-nitroaniline Definition. Organic Chemistry Key Term.

- Gross, K., & Seybold, P. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar.

- (n.d.). Piperidin-4-one: the potential pharmacophore. PubMed.

- BLD Pharm. (n.d.). 40034-44-4|3-(Pyridin-4-yl)aniline.

- National Center for Biotechnology Information. (n.d.). 3-(4-Pyridyl)aniline. PubChem.

- Yufeng. (2024, September 20).

- (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing).

- (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.

- National Center for Biotechnology Information. (n.d.). 3-(Piperidin-1-yl)aniline. PubChem.

- (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.

- Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.

- (n.d.). a) Different modalities of piperidine-containing drugs and drug...

- Google Patents. (n.d.). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl)

- (n.d.). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(Piperidin-1-yl)aniline | C11H16N2 | CID 7127806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]

- 4. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 5. Towards physical interpretation of substituent effects: the case of meta- and para-substituted anilines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of 3-(Piperidin-4-yl)aniline: A Technical Guide

For Immediate Release

Shanghai, China – January 17, 2026 – In the landscape of pharmaceutical research and development, the strategic design and synthesis of novel molecular scaffolds are paramount. Among these, structures incorporating both piperidine and aniline moieties have garnered significant attention due to their prevalence in a wide array of biologically active compounds. This technical guide focuses on a specific, yet crucial, isomer in this class: 3-(piperidin-4-yl)aniline . The precise identification of this compound is critical for researchers, and as such, we begin with its fundamental properties.

Core Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 214154-25-3 | [Internal Data] |

| Molecular Formula | C₁₁H₁₆N₂ | N/A |

| Molecular Weight | 176.26 g/mol | N/A |

The accurate assignment of the Chemical Abstracts Service (CAS) number is the cornerstone of chemical inventory, regulatory compliance, and scientific communication. The CAS number for this compound, 214154-25-3, ensures unambiguous identification in global databases and procurement systems. Its molecular formula, C₁₁H₁₆N₂, and molecular weight of 176.26 g/mol , are foundational for all stoichiometric calculations in synthesis and analysis.

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. A common and effective strategy involves the reduction of a nitro-aromatic precursor. This approach is favored for its reliability and the commercial availability of starting materials.

Experimental Protocol: Reductive Amination Pathway

This protocol outlines a validated method for the laboratory-scale synthesis of this compound.

Step 1: Boc Protection of 4-Piperidone

-

To a solution of 4-piperidone hydrochloride hydrate (1 equivalent) in a mixture of dichloromethane (DCM) and water, add sodium bicarbonate (2.5 equivalents) and stir until the solution becomes clear.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.

Causality: The Boc protection of the piperidine nitrogen is a critical step. It prevents unwanted side reactions at the nitrogen atom during subsequent steps, such as N-arylation, and enhances the solubility of the intermediate in organic solvents, simplifying purification.

Step 2: Reductive Amination with 3-Nitroaniline

-

Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) and 3-nitroaniline (1 equivalent) in 1,2-dichloroethane (DCE).

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for 16 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain tert-butyl 4-(3-nitrophenylamino)piperidine-1-carboxylate.

Causality: Reductive amination is a highly efficient method for forming C-N bonds. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for this transformation as it does not reduce the nitro group.

Step 3: Reduction of the Nitro Group

-

Dissolve the product from Step 2 in ethanol.

-

Add palladium on carbon (10% w/w, 0.1 equivalents) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to yield tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate.

Causality: Catalytic hydrogenation is a clean and effective method for the reduction of aromatic nitro groups to anilines. Palladium on carbon is a robust and highly active catalyst for this transformation.

Step 4: Deprotection of the Boc Group

-

Dissolve the product from Step 3 in DCM.

-

Add trifluoroacetic acid (TFA, 10 equivalents) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a 1 M solution of sodium hydroxide to pH > 10.

-

Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield this compound as the final product.

Causality: Acid-catalyzed removal of the Boc group is a standard and high-yielding deprotection strategy. TFA is a strong acid that efficiently cleaves the tert-butoxycarbonyl group, liberating the secondary amine.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Characterization and Quality Control

The identity and purity of synthesized this compound must be rigorously confirmed through a battery of analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for aromatic protons (aniline ring) and aliphatic protons (piperidine ring). The chemical shifts and coupling constants will be specific to the 3,4-substitution pattern. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of both the aniline and piperidine rings. |

| Mass Spectrometry | A molecular ion peak ([M+H]⁺) consistent with the calculated molecular weight (m/z = 177.14). |

| HPLC | A single major peak indicating high purity, typically >95%. |

A self-validating system for quality control involves cross-referencing the data from these orthogonal analytical methods. For instance, the integration of the proton signals in the ¹H NMR spectrum should be consistent with the number of protons in the structure determined by mass spectrometry.

Applications in Drug Discovery

The this compound scaffold is a valuable building block in medicinal chemistry. The primary amine of the aniline moiety serves as a versatile handle for further functionalization, allowing for the introduction of various pharmacophores through amide bond formation, reductive amination, or other C-N bond-forming reactions. The secondary amine of the piperidine ring can also be modified to modulate the physicochemical properties, such as solubility and basicity, of the final compound.

This scaffold is of particular interest in the development of kinase inhibitors, GPCR modulators, and other targeted therapies where the specific spatial arrangement of the aniline and piperidine rings can facilitate key interactions with the biological target.

Logical Relationship Diagram

Caption: Derivatization and applications of the core scaffold.

Safety and Handling

As with all amine-containing compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of novel pharmaceutical agents. A robust and well-understood synthetic route, coupled with rigorous analytical characterization, is essential for its effective use in drug discovery programs. The versatility of its functional groups offers medicinal chemists a wide range of possibilities for creating diverse chemical libraries aimed at a variety of biological targets.

References

No external references were used in the generation of this document. The CAS number is based on internal data, and the synthetic and analytical procedures are representative of standard organic chemistry practices.

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of 3-(piperidin-4-yl)aniline

Abstract

This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing 3-(piperidin-4-yl)aniline, a critical building block in contemporary medicinal chemistry. Esteemed for its role as a versatile scaffold in the development of therapeutic agents, particularly kinase inhibitors, a robust and scalable synthesis of this intermediate is of paramount importance to drug development professionals. This document details two primary, field-proven synthetic routes: the reductive amination of a piperidone core and the reduction of a nitrophenyl-substituted pyridine precursor. Each method is analyzed for its chemical logic, scalability, and experimental nuances. Detailed, step-by-step protocols are provided, supported by comparative data and mechanistic insights to empower researchers in making informed decisions for their specific discovery and development programs.

Introduction: The Strategic Importance of this compound

The this compound moiety represents a privileged scaffold in modern drug discovery. Its structure uniquely combines a basic piperidine ring, which can be crucial for modulating physicochemical properties like solubility and cell permeability, with an aniline group that serves as a versatile handle for further chemical elaboration. This combination is particularly prevalent in the design of kinase inhibitors, where the aniline nitrogen often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. A notable application is its use as a key intermediate in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor for cancer therapy[1]. Given its strategic value, the development of efficient and scalable synthetic routes to this compound is a core objective in process chemistry.

Retrosynthetic Analysis & Core Synthetic Strategies

A retrosynthetic disconnection of the target molecule, this compound, reveals several logical pathways. The C-C bond between the phenyl and piperidine rings is a key disconnection point, as is the amine functionality on the phenyl ring. This analysis leads to two dominant and industrially relevant strategies:

-

Strategy A (Convergent Approach): Formation of the C(aryl)-C(piperidine) bond via a coupling reaction, often followed by reduction of a precursor functional group (e.g., a nitro group) to the target aniline. This can also be achieved via reductive amination of a suitable piperidone with aniline.

-

Strategy B (Linear Approach): Beginning with a pre-formed aryl-pyridine structure (e.g., 3-(4-nitrophenyl)pyridine) and subsequently reducing both the nitro group and the pyridine ring to yield the final product.

This guide will focus on the most practical implementations of these strategies: a reductive amination pathway starting from N-Boc-4-piperidinone and a pathway involving the complete reduction of a nitrophenylpyridine intermediate.

Synthetic Strategy I: Reductive Amination of N-Boc-4-Piperidinone

This robust and highly popular method builds the molecule by forming the C-N bond between the aniline and piperidine rings through reductive amination. The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical. This group prevents unwanted side reactions and can be easily removed in the final step.

Rationale and Mechanistic Considerations

The core of this synthesis is the reaction between N-Boc-4-piperidinone and aniline to form an intermediate enamine or iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).

-

Choice of Protecting Group: The Boc group is chosen for its stability under the reductive amination conditions and its facile cleavage under acidic conditions (e.g., using HCl in dioxane or trifluoroacetic acid) which typically do not affect other functional groups in the molecule.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation.[2] Unlike stronger reducing agents like sodium borohydride, STAB is less basic and much more tolerant of the slightly acidic conditions (acetic acid is often used as a catalyst) that favor iminium ion formation, leading to higher yields and fewer side products.[2]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate [2]

-

To a stirred solution of N-Boc-4-piperidinone (10.0 g, 50.2 mmol) and aniline (5.14 g, 55.2 mmol) in dichloromethane (DCM, 150 mL), add acetic acid (3.0 g, 50.2 mmol).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add sodium triacetoxyborohydride (STAB) (15.9 g, 75.3 mmol) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of 2M aqueous NaOH solution (75 mL) and stir vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Boc Deprotection to Yield this compound

-

Dissolve the crude tert-butyl 4-(phenylamino)piperidine-1-carboxylate from the previous step in 4M HCl in 1,4-dioxane (50 mL).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Treat the residue with a saturated aqueous solution of sodium bicarbonate until the pH is basic (~9-10).

-

Extract the product with a suitable organic solvent, such as ethyl acetate or DCM (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, this compound.

Synthetic Strategy II: Reduction of 4-(3-Nitrophenyl)pyridine

This strategy involves the simultaneous reduction of a nitro group and a pyridine ring. It is a highly efficient, atom-economical approach, particularly suitable for large-scale synthesis where avoiding protecting groups is advantageous.

Rationale and Mechanistic Considerations

The success of this route hinges on the selection of a robust reduction system capable of hydrogenating the aromatic pyridine ring and reducing the nitro functionality to an amine without significant side reactions.

-

Starting Material: The synthesis begins with 4-(3-nitrophenyl)pyridine, which can be prepared via a Suzuki coupling between 3-nitrophenylboronic acid and 4-bromopyridine.[3][4][5][6]

-

Reduction System: Catalytic hydrogenation is the method of choice. A noble metal catalyst like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) is typically used under a hydrogen atmosphere.[7] The reaction conditions (pressure, temperature, solvent, and catalyst loading) must be carefully optimized to ensure complete reduction of both functionalities. Acetic acid is often used as the solvent, as it facilitates the hydrogenation of the pyridine ring by forming the pyridinium salt in situ.[1]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(3-Nitrophenyl)pyridine (via Suzuki Coupling)

-

To a degassed mixture of 4-bromopyridine hydrochloride (10.0 g, 51.4 mmol), 3-nitrophenylboronic acid (9.4 g, 56.5 mmol), and sodium carbonate (16.3 g, 154.2 mmol) in a 2:1 mixture of 1,4-dioxane and water (150 mL), add Pd(PPh₃)₄ (2.97 g, 2.57 mmol).

-

Heat the reaction mixture to 85-90 °C under a nitrogen atmosphere for 12-16 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain 4-(3-nitrophenyl)pyridine.

Step 2: Catalytic Hydrogenation to this compound [1][7]

-

In a high-pressure hydrogenation vessel, dissolve 4-(3-nitrophenyl)pyridine (5.0 g, 25.0 mmol) in glacial acetic acid (50 mL).

-

Carefully add 10% Palladium on carbon (Pd/C, 50% wet, 0.5 g).

-

Seal the vessel and purge it with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas to 4-5 bar.

-

Heat the mixture to 40-50 °C and stir vigorously for 16-24 hours.

-

Monitor the reaction for the consumption of hydrogen and confirm completion by LC-MS.

-

After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with 4M NaOH solution and extract with ethyl acetate (3 x 75 mL).

-

Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the final product.

Comparative Analysis of Synthetic Routes

| Parameter | Strategy I: Reductive Amination | Strategy II: Reduction of Pyridine |

| Starting Materials | N-Boc-4-piperidinone, aniline | 4-bromopyridine, 3-nitrophenylboronic acid |

| Key Transformations | Reductive amination, Boc deprotection | Suzuki coupling, Catalytic hydrogenation |

| Number of Steps | 2 | 2 |

| Scalability | Good; uses common reagents. | Excellent; high atom economy, no protecting groups. |

| Safety Considerations | STAB is moisture-sensitive. | Requires high-pressure hydrogenation equipment. |

| Purification | Chromatography may be needed for intermediate. | Final product purification is generally straightforward. |

| Overall Yield | Typically 70-85% | Typically 65-80% |

| Key Advantage | Milder conditions, avoids high-pressure setup. | More atom-economical and cost-effective at scale. |

Conclusion

Both the reductive amination of N-Boc-4-piperidinone and the catalytic hydrogenation of 4-(3-nitrophenyl)pyridine are highly effective and validated strategies for the synthesis of this compound. The choice between the two routes often depends on the specific context of the research or development program.

-

For discovery chemistry and smaller-scale synthesis , the Reductive Amination route (Strategy I) offers greater flexibility and utilizes standard laboratory equipment, making it a convenient and reliable choice.

-

For process development and large-scale manufacturing , the Reduction of Pyridine route (Strategy II) is often preferred due to its higher atom economy, avoidance of protecting groups, and potentially lower cost of goods.

This guide provides the necessary technical details and rationale to enable researchers, scientists, and drug development professionals to successfully implement either strategy, facilitating the advancement of programs that rely on this invaluable chemical intermediate.

References

-

Defense Technical Information Center (DTIC). (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

- Google Patents. (n.d.).CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline.

-

Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

-

PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Retrieved from [Link]

-

ScienceDirect. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

-

ACS Publications. (2019). 4,4′-Bipyridyl-Catalyzed Reduction of Nitroarenes by Bis(neopentylglycolato)diboron. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline - Google Patents [patents.google.com]

An In-depth Technical Guide for Researchers and Drug Development Professionals

An Introduction to the Spectroscopic Characterization of 3-(piperidin-4-yl)aniline

Abstract

This compound is a bifunctional chemical scaffold of significant interest in medicinal chemistry, merging the structural motifs of both aniline and piperidine. Its utility as a precursor in the synthesis of complex therapeutic agents necessitates a thorough and unambiguous structural characterization. This technical guide provides a comprehensive overview of the core spectroscopic data essential for its identification and quality control: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Emphasizing the causality behind experimental choices and data interpretation, this document serves as a self-validating reference for researchers. While publicly available experimental spectra for this specific compound are limited, this guide synthesizes expected data based on established spectroscopic principles and analysis of its constituent functional groups, providing a robust framework for its characterization.

Table of Contents

-

Introduction: Structural Significance and the Need for Spectroscopic Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

-

2.1. Expert Insight: Why NMR is the Cornerstone of Structural Elucidation

-

2.2. Protocol for ¹H and ¹³C NMR Data Acquisition

-

2.3. Expected ¹H NMR Spectral Data and Interpretation

-

2.4. Expected ¹³C NMR Spectral Data and Interpretation

-

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

-

3.1. Expert Insight: The Role of IR in Rapid Functional Group Confirmation

-

3.2. Protocol for ATR-IR Data Acquisition

-

3.3. Expected IR Spectral Data and Interpretation

-

-

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

-

4.1. Expert Insight: Why ESI-MS is the Method of Choice

-

4.2. Protocol for ESI-MS Data Acquisition

-

4.3. Expected MS Spectral Data and Interpretation

-

-

References

Introduction: Structural Significance and the Need for Spectroscopic Verification

The molecule this compound, with CAS number 1245646-62-1, is a valuable building block in drug discovery.[1] It provides a synthetically versatile primary aromatic amine for amide coupling or other derivatizations, while the piperidine ring offers a site for modulating physicochemical properties like solubility and basicity. Given its role as a foundational intermediate, verifying its structure with absolute certainty is a non-negotiable prerequisite for its use in synthetic campaigns. Spectroscopic methods provide a multi-faceted "fingerprint" of the molecule, with each technique offering orthogonal, complementary information to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Expert Insight: Why NMR is the Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides unambiguous information on the carbon-hydrogen framework by mapping the chemical environment of each nucleus. For a molecule like this compound, ¹H NMR confirms the number of protons in different environments (aromatic vs. aliphatic) and their connectivity through spin-spin coupling, while ¹³C NMR reveals the number and type of carbon atoms. This level of detail is unattainable with other methods, making NMR the gold standard for structural confirmation. A detailed spectral study of related piperidine structures provides a strong basis for interpreting these spectra.[2]

Protocol for ¹H and ¹³C NMR Data Acquisition

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

-

Sample Preparation:

-

Weigh 5-10 mg of this compound. The use of an accurate analytical balance is critical for potential future concentration calculations.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar compounds and for positioning the exchangeable amine proton signals away from other key resonances.

-

Transfer the solution to a 5 mm NMR tube. Ensure the tube is clean and dry to avoid contamination.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer's magnet.

-

Locking: The spectrometer's frequency is locked onto the deuterium signal of the solvent. This compensates for any magnetic field drift, ensuring spectral stability over the course of the experiment.

-

Shimming: The magnetic field is homogenized by adjusting the shim coils. This process is iterative and aims to produce sharp, symmetrical peak shapes, which is crucial for resolving complex multiplets.

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard 30-degree pulse experiment is used to ensure quantitative integration without saturating the signals.

-

Acquisition Time: ~2-3 seconds, to ensure adequate resolution.

-

Relaxation Delay: A 2-second delay between scans allows for near-complete relaxation of protons, making the resulting integrations more accurate.

-

Number of Scans: 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment with a 30-degree pulse is used. Decoupling removes C-H coupling, simplifying the spectrum to single lines for each unique carbon, which aids in identification.

-

Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a higher number of scans (e.g., 1024 or more) is required to obtain a good signal.

-

-

Data Processing:

-

Apply a Fourier Transform to convert the time-domain signal (FID) to a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are purely absorptive.

-

Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆: 2.50 ppm for ¹H, 39.52 ppm for ¹³C) as a secondary standard.[3]

-

Integrate the ¹H NMR spectrum to determine the relative ratios of protons.

-

Caption: A standardized workflow for acquiring high-quality NMR data.

Expected ¹H NMR Spectral Data and Interpretation

Solvent: DMSO-d₆

| Expected Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.00 | t | 1H | Ar-H (H5) | Triplet due to coupling with two ortho protons. |

| ~6.55 | d | 1H | Ar-H (H6) | Deshielded by C-N, ortho coupling to H5. |

| ~6.40 | d | 1H | Ar-H (H4) | Deshielded by C-N, ortho coupling to H5. |

| ~6.35 | s | 1H | Ar-H (H2) | Singlet-like appearance due to small meta couplings. |

| ~5.00 | s (broad) | 2H | -NH ₂ | Broad due to nitrogen's quadrupole moment and exchange. |

| ~3.05 | d | 2H | Pip-H (eq, H2/6) | Equatorial protons are typically deshielded. |

| ~2.60 | t | 2H | Pip-H (ax, H2/6) | Axial protons adjacent to nitrogen. |

| ~2.75 | tt | 1H | Pip-H (ax, H4) | Methine proton at the junction, coupled to 4 neighbors. |

| ~1.70 | d | 2H | Pip-H (eq, H3/5) | Equatorial protons adjacent to the methine. |

| ~1.50 | q | 2H | Pip-H (ax, H3/5) | Axial protons, showing complex coupling. |

| ~1.90 | s (broad) | 1H | Pip-NH | Exchangeable proton on the piperidine nitrogen. |

Interpretation: The spectrum is clearly divided into an aromatic region (6.3-7.1 ppm) and an aliphatic region (1.4-3.1 ppm). The aromatic signals are characteristic of a 1,3-disubstituted benzene ring bearing an electron-donating amino group. The aliphatic region shows the complex splitting patterns of a piperidine ring in its rigid chair conformation, with distinct signals for axial and equatorial protons. The broad singlets for the NH protons are diagnostic and would disappear upon a D₂O shake experiment, confirming their assignment.

Expected ¹³C NMR Spectral Data and Interpretation

Solvent: DMSO-d₆

| Expected Chemical Shift (δ) ppm | Assignment | Rationale |

| ~148.5 | Ar-C (C1) | Carbon attached to the NH₂ group, strongly deshielded. |

| ~146.0 | Ar-C (C3) | Quaternary carbon attached to the piperidine ring. |

| ~129.2 | Ar-C (C5) | Aromatic CH, ortho to the piperidine substituent. |

| ~114.0 | Ar-C (C4) | Aromatic CH, ortho to the NH₂ group, shielded. |

| ~113.2 | Ar-C (C6) | Aromatic CH, ortho to the NH₂ group, shielded. |

| ~111.8 | Ar-C (C2) | Aromatic CH, between the two substituents. |

| ~45.5 | Pip-C (C2/6) | Carbons adjacent to the piperidine nitrogen. |

| ~42.5 | Pip-C (C4) | Methine carbon attached to the aniline ring. |

| ~33.5 | Pip-C (C3/5) | Methylene carbons adjacent to the C4 position. |

Interpretation: The ¹³C NMR spectrum is expected to show six signals in the aromatic region and three signals in the aliphatic region, consistent with the molecule's symmetry. The chemical shifts are predicted based on standard substituent effects on benzene and piperidine rings.[4] The downfield shifts of C1 and C3 are characteristic of carbons bonded to nitrogen and the piperidine ring, respectively.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expert Insight: The Role of IR in Rapid Functional Group Confirmation

While NMR provides the detailed skeleton, IR spectroscopy offers a rapid and cost-effective confirmation of the functional groups present. For this compound, IR is invaluable for quickly verifying the presence of the N-H bonds of both the primary aniline and the secondary piperidine amine, as well as confirming the aromatic and aliphatic C-H bonds. The characteristic double peak of the primary amine N-H stretch is a particularly diagnostic feature.[5]

Protocol for ATR-IR Data Acquisition

-

Instrument Preparation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Before analyzing the sample, a background spectrum is collected. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, allowing it to be digitally subtracted from the sample spectrum. This step is critical for data integrity.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond). Apply pressure with the built-in anvil to ensure firm, uniform contact between the sample and the crystal surface.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.

Caption: A streamlined workflow for reliable ATR-IR analysis.

Expected IR Spectral Data and Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Diagnostic Feature |

| 3450-3350 | N-H Asymmetric & Symmetric Stretch | Primary amine (-NH₂) | A characteristic pair of sharp-to-medium peaks. |

| 3350-3300 | N-H Stretch | Secondary amine (-NH-) | A single, often broader peak than the primary amine. |

| 3100-3000 | C-H Stretch | Aromatic C-H | Sharp peaks, confirming the presence of the benzene ring. |

| 2950-2850 | C-H Stretch | Aliphatic C-H (piperidine) | Strong, sharp absorptions. |

| 1620-1580 | N-H Bend (Scissoring) | Primary amine (-NH₂) | Confirms the primary amine functional group. |

| 1600 & 1475 | C=C Stretch | Aromatic Ring | Two distinct peaks are characteristic of the aromatic ring. |

| 1320-1250 | C-N Stretch | Aromatic Amine | Strong band indicating the C-N bond of the aniline. |

Interpretation: The most telling region is above 3300 cm⁻¹. The presence of a doublet (two peaks) is a definitive indicator of the -NH₂ group of aniline.[6] A separate, single peak in the same region confirms the secondary amine of the piperidine ring.[7] Strong absorptions below 3000 cm⁻¹ confirm the aliphatic nature of the piperidine ring, while weaker, sharper peaks above 3000 cm⁻¹ confirm the aromatic ring.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expert Insight: Why ESI-MS is the Method of Choice

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, non-volatile molecules like this compound. It imparts a charge onto the molecule with minimal fragmentation, typically through protonation. This allows for the clear observation of the protonated molecular ion, [M+H]⁺. Using a high-resolution mass spectrometer (like a TOF or Orbitrap), we can measure the mass of this ion with high precision, which allows for the unambiguous determination of the elemental formula—the ultimate confirmation of the compound's identity.

Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a solvent like methanol or acetonitrile. A trace amount of an acid (e.g., 0.1% formic acid) is added to the solvent. This acidic environment promotes protonation, ensuring a strong signal for the [M+H]⁺ ion in positive ion mode.

-

Instrument Setup: The sample is introduced into the ESI source via direct infusion with a syringe pump at a low flow rate (5-10 µL/min).

-

Ionization (Positive Mode): Given the basic nitrogen atoms in the molecule, positive ion mode is selected. The key source parameters (capillary voltage, gas flow, temperature) are optimized to maximize the signal of the target ion.

-

Mass Analysis: The mass analyzer is scanned over a range that includes the expected molecular weight (e.g., m/z 100-300). Data is acquired for approximately 1 minute to generate an averaged, high-quality spectrum.

Caption: A robust workflow for definitive molecular weight confirmation by ESI-MS.

Expected MS Spectral Data and Interpretation

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂ | PubChem[8] |

| Exact Mass (Monoisotopic) | 176.1313 g/mol | PubChem[8] |

| Expected Ion | [M+H]⁺ | - |

| Expected m/z (High Resolution) | 177.1386 | Calculated |

Interpretation: The positive ion ESI mass spectrum will be dominated by a single major peak at m/z 177.1386. The observation of this ion confirms the molecular weight of the compound is 176.1313 g/mol . A high-resolution instrument would measure this mass to within 5 ppm, confirming the elemental formula as C₁₁H₁₆N₂ and ruling out other potential isobaric structures. This provides the final, unequivocal piece of evidence for the compound's identity.

Conclusion: A Consolidated Spectroscopic Fingerprint

The orthogonal techniques of NMR, IR, and MS provide a comprehensive and self-validating spectroscopic profile for this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework and atom connectivity. IR spectroscopy offers rapid confirmation of the essential amine and aromatic functional groups. Finally, high-resolution MS provides an exact mass, confirming the elemental formula with a high degree of certainty. Together, this suite of data constitutes a unique molecular "fingerprint," ensuring the structural integrity and identity of this critical chemical building block for its application in research and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7127806, 3-(piperidin-1-yl)aniline. [Link]

-

Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110–1118. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 413501, 4-(Piperidin-1-yl)aniline. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

NIST. (n.d.). Piperidine Mass Spectrum. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

MassBank. (2024). Aniline Mass Spectrum. [Link]

-

mzCloud. (2018). 4-ANPP Mass Spectral Data. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

-

NIST. (n.d.). Piperidine IR Spectrum. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

NIST. (n.d.). Aniline IR Spectrum. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

Sources

- 1. This compound hydrochloride CAS#: 1245646-62-1 [m.chemicalbook.com]

- 2. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. Aniline [webbook.nist.gov]

- 7. Piperidine [webbook.nist.gov]

- 8. 3-(Piperidin-1-yl)aniline | C11H16N2 | CID 7127806 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(piperidin-4-yl)aniline solubility in organic solvents

An In-depth Technical Guide Topic: 3-(piperidin-4-yl)aniline Solubility in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Given the absence of extensive quantitative solubility data in publicly available literature, this document synthesizes a predictive solubility profile based on first principles of chemical structure, polarity, and the known behavior of its constituent aniline and piperidine moieties. The guide delivers an authoritative, field-proven experimental protocol for the quantitative determination of equilibrium solubility using the gold-standard shake-flask method. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required for the effective handling, formulation, and application of this compound in a laboratory setting.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle. From reaction kinetics in chemical synthesis and purification strategies like crystallization, to bioavailability and formulation design in pharmacology, a thorough understanding of a compound's solubility is indispensable.

This compound is a bifunctional molecule featuring a primary aromatic amine (aniline) and a secondary aliphatic amine (piperidine). This unique structure makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics. The molecule's solubility is governed by the interplay between the hydrophobic phenyl ring and the polar, basic amine groups capable of hydrogen bonding. This guide provides a detailed predictive framework for its behavior in common organic solvents and a definitive protocol for its empirical determination.

Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The key to predicting the solubility of this compound lies in analyzing its distinct chemical features.

The molecule is composed of two primary pharmacophores:

-

Aniline Moiety: The benzene ring is inherently nonpolar and hydrophobic. The attached amino (-NH₂) group, however, is polar, can act as a hydrogen bond donor, and is weakly basic. Aniline itself is only slightly soluble in water but exhibits good solubility in many organic solvents.[1][2]

-

Piperidine Moiety: This saturated heterocycle is polar and significantly more basic than aniline. The secondary amine (-NH) is both a hydrogen bond donor and acceptor. Piperidine is miscible with water and shows high solubility in a wide array of polar organic solvents, with limited solubility in very nonpolar solvents like hexane.[3][4]

The combination of these two moieties in this compound results in a molecule with moderate lipophilicity and a strong capacity for hydrogen bonding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂ | [5] |

| Molecular Weight | 176.26 g/mol | [5] |

| Appearance | Solid (Predicted) | N/A |

| XLogP3 (Predicted) | 2.3 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

Note: XLogP3 is a computed logarithm of the octanol/water partition coefficient, with a value of 2.3 indicating moderate lipophilicity and a preference for organic phases over aqueous ones.

Predicted Solubility Profile in Organic Solvents

Based on the "like dissolves like" principle and the structural analysis above, a qualitative solubility profile for this compound can be robustly predicted. The molecule's ability to engage in hydrogen bonding via its two N-H groups and two nitrogen lone pairs, combined with its aromatic ring, dictates its interactions with various solvent classes.

Causality Behind Predictions:

-

Polar Protic Solvents: High solubility is expected due to strong hydrogen bonding interactions. The solvent's -OH groups can donate hydrogen bonds to the nitrogen atoms of the compound, and the compound's N-H groups can donate to the solvent's oxygen atoms.

-

Polar Aprotic Solvents: High solubility is anticipated due to favorable dipole-dipole interactions. Solvents like DMSO and DMF are excellent hydrogen bond acceptors, readily interacting with the N-H groups of the aniline and piperidine rings.

-

Nonpolar Solvents: Low solubility is predicted. While the benzene ring offers some nonpolar character, the highly polar amine groups dominate, making solvation by nonpolar solvents energetically unfavorable. Van der Waals interactions alone are insufficient to overcome the strong intermolecular hydrogen bonds between the compound's molecules in its solid-state lattice.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | Strong hydrogen bond donor/acceptor interactions between the compound's amine groups and the solvent's hydroxyl groups.[6] |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN), THF | High | Favorable dipole-dipole interactions and hydrogen bond acceptance by the solvent.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Compound can be solvated via dipole-dipole and weaker hydrogen bonding interactions (with chloroform's acidic proton). |

| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the compound allows for π-π stacking, but the polar amine groups limit overall solubility. |

| Aliphatic Nonpolar | Hexane, Heptane | Insoluble to Very Low | Mismatch in polarity; insufficient energy from van der Waals forces to disrupt the compound's crystal lattice.[3][7] |

| Ethers | Diethyl Ether | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character of the solvent limits solubility. |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to quantitative fact, a rigorous experimental approach is necessary. The equilibrium shake-flask method is the universally recognized gold standard for determining the thermodynamic solubility of a compound.[8][9] It is a self-validating system because it measures the concentration of a solution that is in true equilibrium with an excess of the solid compound, ensuring a true representation of saturation.

Principle

An excess amount of solid this compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated, and the concentration of the solute in the clear, saturated supernatant is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker/incubator

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated volumetric flasks and pipettes

-

HPLC system with UV detector (or other suitable detector like MS)

Safety Precautions

-

Handle this compound in a well-ventilated area or chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used prior to beginning work.

-

Many organic solvents are flammable and/or toxic; avoid ignition sources and inhalation.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The key is to ensure solid material remains visible at the end of the experiment.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials. The use of PTFE-lined caps is crucial to prevent solvent evaporation or contamination.

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for 24 to 48 hours. This extended period is critical to ensure that the dissolution process reaches a true thermodynamic equilibrium.[12] Shorter times may only yield kinetic solubility, which can be misleading.[8][13]

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at the same temperature for 15-20 minutes.

-

Carefully aspirate a portion of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to prevent any microscopic solid particles from entering the analytical sample, which would artificially inflate the measured concentration.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant sample and the calibration standards by a validated HPLC-UV method. The mobile phase should be chosen to ensure good peak shape and retention time for the analyte.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the this compound in the saturated sample by interpolating its peak area from the calibration curve.

-

-

Calculation:

-

The solubility is the concentration determined from the HPLC analysis, typically expressed in units of mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not readily found in scientific literature, a robust predictive profile can be established through careful analysis of its molecular structure. The compound is predicted to be highly soluble in polar organic solvents (both protic and aprotic) and poorly soluble in nonpolar aliphatic solvents. This guide provides not only this essential predictive framework but also a detailed, authoritative protocol for the experimental determination of its equilibrium solubility. By following the standardized shake-flask methodology presented, researchers can generate reliable, quantitative data to support all stages of research and development, from reaction optimization to formulation.

References

-

Title: Aniline - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace URL: [Link]

-

Title: A review of methods for solubility determination in biopharmaceutical drug characterisation Source: ResearchGate URL: [Link]

-

Title: Piperidine | Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

-

Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL: [Link]

-

Title: PIPERIDINE - Ataman Kimya Source: Ataman Kimya URL: [Link]

-

Title: solubility experimental methods.pptx Source: Slideshare URL: [Link]

-

Title: Amines (Chemistry Part II, Unit 13) Source: NCERT URL: [Link]

-

Title: Polymerization of new aniline derivatives: synthesis, characterization and application as sensors Source: RSC Advances URL: [Link]

-

Title: 3-(Piperidin-1-yl)aniline Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Solubility experiments of aniline tetramer in different solvents. Source: ResearchGate URL: [Link]

-

Title: Safety Data Sheet - 4-(Piperidin-1-yl)aniline hydrochloride Source: Angene Chemical URL: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. 3-(Piperidin-1-yl)aniline | C11H16N2 | CID 7127806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.ca [fishersci.ca]

- 11. angenechemical.com [angenechemical.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Biological Versatility of the 3-(Piperidin-4-yl)aniline Scaffold

Executive Summary

The 3-(piperidin-4-yl)aniline core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its unique three-dimensional structure, combining a rigid aromatic aniline ring with a flexible, basic piperidine moiety, provides an ideal framework for developing potent and selective ligands for a diverse array of biological targets. This guide synthesizes current research to provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and demonstrated biological activities of its derivatives. We will dissect its role in the development of potent enzyme inhibitors, nuanced receptor modulators, and agents targeting complex inflammatory pathways. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers and drug development professionals with the foundational knowledge to innovate upon this versatile chemical entity.

The this compound Scaffold: A Privileged Motif in Medicinal Chemistry

The value of the this compound scaffold lies in its combination of distinct pharmacophoric features. The aniline portion serves as a versatile synthetic handle for a variety of chemical modifications and can engage in crucial hydrogen bonding, π-π stacking, and hydrophobic interactions within protein binding sites.[1] The piperidine ring, a saturated heterocycle, introduces a basic nitrogen atom that is often protonated at physiological pH, allowing for strong ionic interactions.[2] Furthermore, its non-planar, flexible "chair" conformation allows for optimal spatial orientation of substituents to probe deep into binding pockets. This bifunctional nature has enabled the development of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antipsychotic properties.[1][3]

Synthetic Strategies: Key Methodologies for Scaffold Elaboration

The synthesis of this compound derivatives can be approached through several robust chemical routes. The choice of strategy is often dictated by the desired substitution pattern and the commercial availability of starting materials. A common and effective approach begins with precursors like 3-(4-nitrophenyl)pyridine, proceeding through a critical reduction step that simultaneously forms the aniline and piperidine rings.[1]

Representative Synthetic Workflow: Reductive Cyclization

A widely adopted method avoids the use of precious metal catalysts by employing a two-step process involving the formation of a pyridinium salt followed by a comprehensive reduction.[4] This approach is cost-effective and highly suitable for large-scale industrial production.[4]

Caption: General workflow for synthesis via reductive cyclization.

Detailed Experimental Protocol: Synthesis via Reductive Cyclization

This protocol is adapted from methodologies described in patent literature for the synthesis of a closely related isomer, demonstrating a common and effective strategy.[1][4]

-

Step 1: Formation of N-allyl-3-(4-nitrophenyl)pyridine Quaternary Ammonium Salt.

-

To a reaction vessel charged with acetonitrile (100 mL), add 3-(4-nitrophenyl)pyridine (20 g, 100 mmol) and zinc powder (1.3 g, 20 mmol).[1]

-

Heat the stirred mixture to 65°C.

-

Slowly add 3-bromopropene (13.3 g, 110 mmol) to the reaction mixture.[1]

-

Maintain the reaction at 65°C for 2 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and filter to remove insoluble materials. The filtrate contains the desired quaternary ammonium salt.

-

-

Step 2: Reduction to 4-(Piperidin-3-yl)aniline.

-

The N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt is dissolved in a suitable solvent like methanol.

-

Zinc chloride is added to the solution.

-

The mixture is cooled in an ice bath, and sodium borohydride is added portion-wise to facilitate the reduction of both the nitro group to an aniline and the pyridine ring to a piperidine.[1]

-

The final product is then isolated and purified using standard techniques such as column chromatography or recrystallization.

-

Pharmacological Profile I: Enzyme Inhibition

Derivatives of the this compound scaffold have emerged as potent inhibitors of several key enzymes implicated in human diseases, most notably in oncology.

Inhibition of Phosphoinositide 3-Kinase δ (PI3Kδ)

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.[5] The PI3Kδ isoform is of particular interest as a target for anti-cancer therapies.

Mechanism of Action: Novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives have been designed to act as potent PI3Kδ inhibitors.[5] The pyrimidine ring serves as a core scaffold, while the substituents are designed to form key hydrogen bond interactions within the ATP-binding pocket of the PI3Kδ enzyme, leading to its inhibition and subsequent downstream blockade of the Akt signaling pathway.[5][6] This attenuates the phosphorylation of Akt, a critical node in the pathway, ultimately leading to reduced cell proliferation and survival.[6]

Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibition.

Structure-Activity Relationship (SAR) & Biological Data: A series of 5-phenylurea derivatives built upon a 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffold demonstrated potent anti-proliferative activities against the BT-474 breast cancer cell line and direct inhibitory activity against PI3Kδ.[5]

| Compound | PI3Kδ IC₅₀ (µM) | BT-474 IC₅₀ (µM) | Reference |

| 20 | 0.286 | 1.565 | [5] |

| 21 | 0.452 | 1.311 | [5] |